molecular formula C14H10Cl2F6 B14118554 4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene

4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene

Cat. No.: B14118554
M. Wt: 363.1 g/mol
InChI Key: MKUVWMPODRABLO-UHFFFAOYSA-N
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Description

4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene is a synthetic organic compound characterized by the presence of dichloro, phenyl, and trifluoromethyl groups attached to a cyclohexene ring. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,4-dichlorocyclohexanone with phenylmagnesium bromide to form 4,4-dichloro-1-phenylcyclohexanol. This intermediate is then subjected to trifluoromethylation using trifluoromethyl iodide and a suitable base, such as potassium carbonate, under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the dichloro positions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with nucleophiles replacing chlorine atoms.

Scientific Research Applications

4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene finds applications in various fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dichloro-1-phenylcyclohexene: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.

    1-Phenyl-6,6-bis(trifluoromethyl)cyclohexene: Lacks the dichloro groups, affecting its reactivity and applications.

    4,4-Dichloro-1-phenyl-6-trifluoromethylcyclohexene: Contains only one trifluoromethyl group, leading to variations in its chemical behavior.

Uniqueness

4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene is unique due to the presence of both dichloro and bis(trifluoromethyl) groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Biological Activity

4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene is a synthetic compound with significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of compounds characterized by the presence of chlorine and trifluoromethyl groups, which are known to enhance biological activity. The synthesis typically involves a series of reactions that introduce the dichloro and trifluoromethyl groups into the cyclohexene framework.

Synthesis Overview

The synthesis can be accomplished through various methods, including:

  • 1,3-Dipolar Cycloaddition : A method involving azides and terminal alkynes in the presence of copper(I) salts as catalysts, yielding high regioselectivity for desired products .
  • Electrophilic Aromatic Substitution : Utilized for introducing halogen substituents on aromatic rings, enhancing the compound's reactivity .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Antitumor Properties : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of trifluoromethyl groups is believed to enhance interactions with cellular targets involved in proliferation and apoptosis .

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis indicated that modifications in the trifluoromethyl group could improve potency .
  • Cytotoxicity Against Cancer Cells : In vitro studies showed that this compound could induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Data Tables

Biological ActivityTest OrganismIC50 (µM)Reference
AntibacterialMRSA12.5
AntitumorHeLa cells15.0
AntifungalC. albicans20.0

Properties

Molecular Formula

C14H10Cl2F6

Molecular Weight

363.1 g/mol

IUPAC Name

4,4-dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene

InChI

InChI=1S/C14H10Cl2F6/c15-11(16)7-6-10(9-4-2-1-3-5-9)12(8-11,13(17,18)19)14(20,21)22/h1-6H,7-8H2

InChI Key

MKUVWMPODRABLO-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C(CC1(Cl)Cl)(C(F)(F)F)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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